molecular formula C7H5ClF6O3 B098482 4-Carbethoxyhexafluorobutyryl chloride CAS No. 18381-53-8

4-Carbethoxyhexafluorobutyryl chloride

Cat. No.: B098482
CAS No.: 18381-53-8
M. Wt: 286.55 g/mol
InChI Key: OLRXGDHRDQKNGW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been used in the derivatization of ethylene glycol , suggesting that it may interact with this compound or similar molecules in biological systems.

Mode of Action

It is known to be used in the derivatization of ethylene glycol . This suggests that it may react with ethylene glycol or similar molecules to form a derivative, which could then be detected or analyzed more easily.

Pharmacokinetics

It has been identified in human blood , suggesting that it can be absorbed and distributed in the body

Result of Action

Its primary known application is in the derivatization of ethylene glycol , which suggests that it may facilitate the detection or analysis of this compound.

Chemical Reactions Analysis

4-Carbethoxyhexafluorobutyryl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, with conditions varying based on the desired product. Major products formed include esters, amides, and carboxylic acids .

Comparison with Similar Compounds

4-Carbethoxyhexafluorobutyryl chloride is unique due to its high reactivity and ability to form stable derivatives. Similar compounds include:

Compared to these compounds, this compound offers superior stability and reactivity, making it a preferred choice in many analytical applications .

Properties

IUPAC Name

ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXGDHRDQKNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171484
Record name 4-Carbethoxyhexafluorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-53-8
Record name 4-Carbethoxyhexafluorobutyryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carbethoxyhexafluorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hexafluoroglutaryl chloride 97%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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